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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 5-Pyrrolidinoamylamine, a diamine featuring both a primary and a tertiary amine

within a flexible aliphatic chain. This document is intended for an audience of researchers,

scientists, and professionals in the field of drug development who may encounter or consider

this molecule in their work. The guide delves into the structural characteristics, predicted and

known physicochemical properties, and potential synthetic pathways. Emphasis is placed on

the underlying chemical principles that govern the compound's behavior, providing a

scientifically rigorous foundation for its application and further investigation.

Introduction: The Structural Uniqueness of 5-
Pyrrolidinoamylamine
5-Pyrrolidinoamylamine, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a

fascinating molecule that combines the structural features of a linear aliphatic diamine with a

cyclic tertiary amine. The presence of both a nucleophilic primary amine and a sterically

accessible tertiary amine on a five-carbon backbone suggests a wide range of potential
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chemical reactivity and applications, particularly in the synthesis of more complex molecules

and as a scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous

natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity

and influence pharmacokinetic properties.[1] This guide aims to consolidate the available and

inferred knowledge on 5-Pyrrolidinoamylamine to facilitate its use in research and

development.

Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its

effective use in any scientific endeavor. This section details the known and predicted properties

of 5-Pyrrolidinoamylamine.

Identification and Nomenclature
Identifier Value Source

CAS Number 71302-71-1 [2]

Molecular Formula C₉H₂₀N₂ [2]

Molecular Weight 156.27 g/mol [2]

IUPAC Name
5-(pyrrolidin-1-yl)pentan-1-

amine
[2]

Synonyms
5-(Pyrrolidin-1-yl)pentylamine,

1-Pyrrolidinepentanamine

Tabulated Physical Properties
The following table summarizes the key physical properties of 5-Pyrrolidinoamylamine. It is

important to note that some of these values are predicted or have been reported with a degree

of uncertainty.
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Property Value Notes and References

Boiling Point 233.0 ± 8.0 °C (at 760 Torr) Predicted value.

Density 0.916 ± 0.06 g/cm³ Predicted value.

Flash Point 88.7 ± 13.6 °C Predicted value.

Appearance
Likely a colorless to pale

yellow liquid

Based on the properties of

similar aliphatic amines.

Odor Ammoniacal, fishy
Characteristic of aliphatic

amines.[1]

Solubility Profile
Due to the presence of two amine groups capable of hydrogen bonding, 5-
Pyrrolidinoamylamine is expected to be soluble in water and polar organic solvents. The

aliphatic character of the molecule suggests some solubility in less polar organic solvents as

well.

Water: Expected to be miscible or highly soluble, especially at lower pH where the amine

groups are protonated.

Alcohols (Methanol, Ethanol): Expected to be miscible.

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to be soluble.

Ethers (Diethyl ether, THF): Expected to have moderate to good solubility.

Apolar Solvents (Hexanes, Toluene): Expected to have limited solubility.

Chemical Behavior and Reactivity
The chemical personality of 5-Pyrrolidinoamylamine is dictated by its two amine functional

groups.

Basicity and Salt Formation
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Both the primary and tertiary amines are basic and will readily react with acids to form

ammonium salts. The dihydrochloride salt of 5-Pyrrolidinoamylamine is commercially

available, confirming its ability to be doubly protonated.[3][4] The pKa values of the conjugate

acids are not experimentally determined but can be estimated to be in the range of 10-11 for

the primary amine and slightly lower for the tertiary amine due to steric effects.

Nucleophilicity and Reactivity
The primary amine is a potent nucleophile and will participate in a wide array of reactions,

including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially

quaternary ammonium salts.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The tertiary amine is also nucleophilic, though sterically more hindered. It can participate in

reactions such as:

Alkylation: To form quaternary ammonium salts.

Lewis Base Catalysis: The lone pair of electrons can act as a catalyst in various organic

transformations.

Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Pyrrolidinoamylamine are not readily available in the public

domain, we can predict the key features based on the functional groups present.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Pyrrolidinoamylamine is expected to exhibit characteristic bands for

both primary and tertiary amines.

N-H Stretching (Primary Amine): A pair of medium intensity bands in the region of 3300-3500

cm⁻¹.[5][6][7]
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N-H Bending (Primary Amine): A medium to strong band between 1580-1650 cm⁻¹.[7]

C-N Stretching: Aliphatic C-N stretches will appear as weak to medium bands in the 1020-

1250 cm⁻¹ region.[7]

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-

H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR chemical shifts can be estimated. The signals for the protons on the carbons

adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift

(downfield).

-CH₂-NH₂ (Protons on carbon adjacent to the primary amine): Expected to be a triplet around

2.7-2.9 ppm.

-CH₂-N(pyrrolidine) (Protons on carbon adjacent to the tertiary amine): Expected to be a

triplet around 2.4-2.6 ppm.

Pyrrolidine Ring Protons: Multiplets in the region of 1.7-2.5 ppm.

Aliphatic Chain Protons (-CH₂-): Multiplets in the region of 1.3-1.6 ppm.

-NH₂ Protons: A broad singlet that can appear over a wide range and is exchangeable with

D₂O.[6]

Mass Spectrometry
In mass spectrometry, aliphatic amines typically undergo α-cleavage, where the bond between

the α- and β-carbons to the nitrogen is broken.[6] For 5-Pyrrolidinoamylamine, fragmentation

would be expected to occur adjacent to both the primary and tertiary amine groups, leading to

characteristic fragment ions. The molecular ion peak (M⁺) would be observed at m/z = 156.

Synthetic Pathways: A Proposed Experimental
Workflow
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A plausible and efficient synthesis of 5-Pyrrolidinoamylamine can be envisioned through the

reaction of a bifunctional starting material with pyrrolidine. One such approach involves the

reductive amination of a protected amino aldehyde or the direct alkylation of pyrrolidine with a

halo-amine. A more direct, albeit potentially less selective, method would be the reaction of 1,5-

diaminopentane (cadaverine) with 1,4-dibromobutane.

Proposed Synthesis via Alkylation of 1,5-
Diaminopentane
This method leverages the higher reactivity of the primary amines of 1,5-diaminopentane

towards alkylation compared to the secondary amine that is formed as an intermediate. The

intramolecular cyclization of the intermediate would lead to the desired product.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1,5-diaminopentane in a suitable solvent such as ethanol or acetonitrile.

An excess of the diamine is used to minimize dialkylation.

Addition of Alkylating Agent: Slowly add a solution of 1,4-dibromobutane in the same solvent

to the stirred solution of the diamine at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Purification: The crude product can be purified by fractional distillation under reduced

pressure or by column chromatography on silica gel using a gradient of methanol in

dichloromethane as the eluent.
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Caption: Proposed synthetic workflow for 5-Pyrrolidinoamylamine.

Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude

of bioactive compounds.[1] While specific applications of 5-Pyrrolidinoamylamine are not

extensively documented, its structure suggests several potential uses:

Building Block for Novel Scaffolds: The primary amine serves as a handle for further

functionalization, allowing for the construction of more complex molecules with potential

therapeutic applications.

Linker Molecule: The five-carbon chain can act as a flexible linker to connect two different

molecular entities, for example, in the development of proteolysis-targeting chimeras

(PROTACs) or antibody-drug conjugates (ADCs).

Proton Sponge Mimic: The presence of two basic centers in close proximity may impart

interesting proton-scavenging properties.

Precursor for Biologically Active Compounds: The pyrrolidine moiety is a key component of

many drugs targeting the central nervous system, and this compound could serve as a

starting material for the synthesis of novel analogs.

The following diagram illustrates the potential role of 5-Pyrrolidinoamylamine as a versatile

building block in drug discovery.
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Caption: Potential applications of 5-Pyrrolidinoamylamine in drug discovery.

Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Pyrrolidinoamylamine is not readily available.

However, based on the properties of similar aliphatic amines and pyrrolidine, the following

precautions should be taken:

Corrosive: Amines are corrosive and can cause severe skin burns and eye damage.

Flammable: Low molecular weight amines are often flammable.[1]

Toxicity: Harmful if swallowed or inhaled.

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents and acids.

Conclusion
5-Pyrrolidinoamylamine is a structurally intriguing diamine with significant potential as a

building block and scaffold in organic synthesis and medicinal chemistry. While comprehensive

experimental data is sparse, its physicochemical properties can be reliably inferred from its

structure and the well-understood chemistry of amines. This guide provides a foundational

understanding of this molecule, which should empower researchers to explore its synthetic

utility and potential applications in the development of novel chemical entities. Further

experimental characterization of this compound is warranted and would be a valuable

contribution to the chemical literature.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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